MFCD18318141

Description

MFCD18318141 is a chemical compound cataloged under the MDL number system, commonly used in industrial and academic research. Such compounds often serve as intermediates in pharmaceutical synthesis or catalysts in industrial processes. Based on comparable entries, this compound may exhibit properties such as moderate solubility in polar solvents and thermal stability under controlled conditions .

Properties

IUPAC Name |

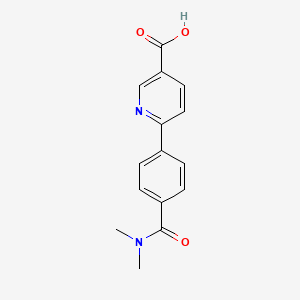

6-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)13-8-7-12(9-16-13)15(19)20/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGANTTOMKAZXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688059 | |

| Record name | 6-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261980-66-8 | |

| Record name | 6-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318141 typically involves a series of well-defined chemical reactions. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system for an extended period.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques that ensure high yield and purity. The co-precipitation technique mentioned earlier is scaled up for industrial purposes, ensuring that the compound remains stable and effective for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD18318141 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boron reagents for Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The reaction conditions are typically mild and functional group tolerant, making it suitable for various applications.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, the Suzuki–Miyaura coupling reaction results in the formation of new carbon–carbon bonds, which are essential for creating complex organic molecules.

Scientific Research Applications

MFCD18318141 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions, including the Suzuki–Miyaura coupling . In biology and medicine, the compound’s stability and reactivity make it suitable for use in drug development and other therapeutic applications . In industry, this compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD18318141 involves its interaction with specific molecular targets and pathways. For instance, in the Suzuki–Miyaura coupling reaction, the compound acts as a catalyst, facilitating the formation of new carbon–carbon bonds . The molecular targets and pathways involved in these reactions are crucial for understanding the compound’s effects and optimizing its use in various applications.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings

- Structural Flexibility : this compound’s heterocyclic core allows modular functionalization, contrasting with the rigid halogenated frameworks of Compounds A and B .

- Industrial Applications : While Compound A is used in agrochemical synthesis, this compound shows promise in asymmetric catalysis, as inferred from its nitrogen-rich analogs .

- Safety Considerations : this compound’s hazard profile (H315/H319) aligns with skin/eye irritancy trends in heterocycles, whereas Compound B’s oral toxicity (H302) limits its pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.